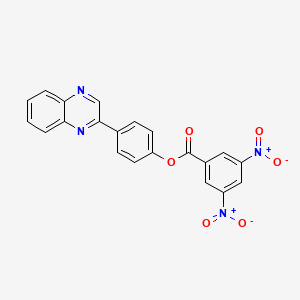
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate is a complex organic compound that features a quinoxaline moiety linked to a phenyl group, which is further connected to a 3,5-dinitrobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate typically involves the following steps:
Formation of Quinoxaline Moiety: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: 4-(Quinoxalin-2-yl)phenyl 3,5-diaminobenzoate.
Substitution: Various ester derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used as a probe to study enzyme interactions and as a potential antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate involves its interaction with biological macromolecules:
DNA Intercalation: The quinoxaline moiety can intercalate into DNA, disrupting its structure and inhibiting replication.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
4-(Quinoxalin-2-yl)phenyl benzoate: Lacks the nitro groups, resulting in different electronic properties and biological activities.
4-(Quinoxalin-2-yl)phenyl 3,5-diaminobenzoate: The reduced form of the compound, which has different reactivity and applications.
2,3-Diphenylquinoxaline: A simpler quinoxaline derivative with different applications in materials science.
Uniqueness
4-(Quinoxalin-2-yl)phenyl 3,5-dinitrobenzoate is unique due to the presence of both the quinoxaline and dinitrobenzoate moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C21H12N4O6 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
(4-quinoxalin-2-ylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H12N4O6/c26-21(14-9-15(24(27)28)11-16(10-14)25(29)30)31-17-7-5-13(6-8-17)20-12-22-18-3-1-2-4-19(18)23-20/h1-12H |
Clave InChI |
LNRWSTYTALBJQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B15017741.png)
![N-(2-bromophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017748.png)
![4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one](/img/structure/B15017752.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B15017761.png)
![4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15017764.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B15017768.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15017773.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017779.png)
![6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15017787.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B15017790.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B15017791.png)
![(3E)-N-(biphenyl-2-yl)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15017796.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15017800.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017813.png)
